N-(4-nitrophenyl)azepane-1-carboxamide
Description
N-(4-Nitrophenyl)azepane-1-carboxamide is a carboxamide derivative featuring a seven-membered azepane ring and a 4-nitrophenyl substituent. The compound's synthesis often involves reactions with hydrazonoyl halides or thioamide intermediates, as demonstrated in the preparation of its 1,3,4-thiadiazole derivatives . These derivatives exhibit notable antimicrobial activity against E. coli, B. mycoides, and C. albicans, with select compounds outperforming others in potency . The 4-nitrophenyl group contributes to electronic and steric properties, influencing both reactivity and biological interactions.
Properties
IUPAC Name |
N-(4-nitrophenyl)azepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-13(15-9-3-1-2-4-10-15)14-11-5-7-12(8-6-11)16(18)19/h5-8H,1-4,9-10H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOHHSLXMDWRGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823762 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition: One common method for synthesizing N-(4-nitrophenyl)azepane-1-carboxamide involves the nucleophilic addition of an amine to an isocyanate.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the nucleophilic addition approach due to its simplicity and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-(4-nitrophenyl)azepane-1-carboxamide can undergo reduction reactions, particularly the reduction of the nitro group to an amine group.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution Reagents: Various nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: The major product formed is N-(4-aminophenyl)-1-azepanecarboxamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
Chemistry: N-(4-nitrophenyl)azepane-1-carboxamide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)azepane-1-carboxamide involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can undergo reduction to form an amine, which can then interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural analogs, their biological activities, and physicochemical properties:
Substituent Effects on Bioactivity
- 4-Nitrophenyl vs. 4-Chlorophenyl : The nitro group’s strong electron-withdrawing nature enhances binding to microbial targets (e.g., in antimicrobial and antitubercular compounds ), whereas the chloro substituent, being less polar, may reduce target affinity but improve membrane permeability .
- Piperazine (6-membered, 2 N): Rigid chair conformation may limit adaptability in binding pockets . Diazepane (7-membered, 2 N): Additional nitrogen enables hydrogen bonding, as seen in hydrochloride salt derivatives .
Physicochemical Properties
- However, salt formation (e.g., hydrochloride in diazepane derivatives) can mitigate solubility challenges .
- Molecular Weight : Larger scaffolds like AS9 (450.50 g/mol) may face bioavailability limitations compared to simpler azepane or piperazine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
